2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(phenoxymethyl)-1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c28-32(29,24-11-6-16-31-24)26-14-12-19(13-15-26)17-27-22-10-5-4-9-21(22)25-23(27)18-30-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVSWAHBZTZFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole , a member of the benzoimidazole family, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a benzoimidazole core, which is known for its diverse biological activities. The presence of a phenoxymethyl group and a thiophenesulfonyl-piperidine moiety contributes to its unique pharmacological profile.
Research indicates that compounds similar to benzoimidazoles can act as modulators of various receptors, including GABA-A receptors. These receptors are critical in the central nervous system and are involved in numerous neurological functions. The modulation of these receptors can lead to therapeutic effects in conditions such as anxiety and depression .
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of benzoimidazole derivatives. For instance, certain derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Study 1: GABA-A Receptor Modulation
A study investigated the effects of related benzoimidazole compounds on GABA-A receptors, demonstrating that they could enhance receptor activity, leading to anxiolytic effects. The findings suggested that these compounds could serve as positive allosteric modulators, providing a novel approach to treating anxiety disorders .
Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, several benzoimidazole derivatives were evaluated for their effectiveness against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| Solubility | Soluble in DMSO |
| Target Receptors | GABA-A, Serotonin |
| MIC Against Staphylococcus aureus | 3.12 μg/mL |
Research Findings
- GABA-A Modulation : Compounds similar to the target compound have been shown to preferentially interact with the α1/γ2 interface of the GABA-A receptor, enhancing its activity and providing therapeutic benefits against neurological disorders .
- Antimicrobial Studies : The derivative exhibited promising antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against various pathogens, indicating its potential as an effective treatment option .
- Clinical Implications : The modulation of neurotransmitter systems and antimicrobial properties suggests that this compound could be beneficial in treating both neurological disorders and bacterial infections.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives can exhibit anticancer properties. For instance, studies have shown that benzimidazole-based compounds can inhibit key proteins involved in cancer cell proliferation. The incorporation of the piperidine and thiophene groups may enhance these effects by improving binding affinity to target sites within cancer cells .
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective applications. Compounds similar to this one have been studied for their effects on neurodegenerative diseases such as Alzheimer's disease. They may act by inhibiting beta-secretase, an enzyme involved in the formation of amyloid plaques associated with Alzheimer's .
Antimicrobial Properties
Benzimidazole derivatives have historically been explored for their antimicrobial activities. The inclusion of the phenoxymethyl and thiophene sulfonyl groups may enhance the compound's efficacy against various bacterial strains and fungi, as evidenced by preliminary studies showing moderate antibacterial activity against specific pathogens .
Case Study 1: Anticancer Efficacy
In a recent study, a series of benzimidazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that the modifications introduced by compounds similar to 2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole significantly increased cytotoxicity compared to unmodified benzimidazoles. The structure-activity relationship (SAR) analysis revealed that the presence of both piperidine and thiophene groups was crucial for enhancing anticancer activity .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of benzimidazole derivatives, including those with piperidine modifications. The findings demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration. This opens avenues for further research into their potential use as therapeutic agents in neurodegenerative diseases .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related benzimidazole derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity: The phenoxymethyl group in the target compound contrasts with triazole-thiazole (9c) or bromophenyl (48) substituents, which increase steric bulk and lipophilicity. The thiophen-2-ylsulfonyl group distinguishes it from simpler sulfonamides (e.g., tosyl in ) and may improve solubility compared to halogenated analogs (e.g., 48’s bromophenyl) .
Biological Activity :
- Triazole-thiazole hybrids (e.g., 9c) exhibit enzyme inhibition, while the target’s sulfonyl-piperidine motif is common in ATP-binding pocket targeting (e.g., kinase inhibitors) .
- Thioether-linked benzimidazoles () show antimicrobial effects, but the target’s sulfonyl group may shift activity toward eukaryotic targets .
Physicochemical Properties: The target’s molecular weight (~527 g/mol) is intermediate, balancing bioavailability and binding affinity.
Q & A
Basic: What synthetic strategies are recommended for constructing the benzo[d]imidazole core in this compound?
Methodological Answer:
The benzo[d]imidazole core is typically synthesized via condensation of o-phenylenediamine with carbonyl-containing intermediates under acidic or catalytic conditions. For example, describes using aromatic aldehydes and ammonium acetate in refluxing ethanol to form the heterocyclic ring. For advanced substitution patterns (e.g., phenoxymethyl groups), pre-functionalized aldehydes or post-synthetic modifications (e.g., Mitsunobu reactions) are employed. highlights the use of NaH and THF for alkylation at the N1 position, while utilizes click chemistry (azide-alkyne cycloaddition) for triazole-linked derivatives.
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for benzimidazole and thiophene) and methylene bridges (e.g., δ 3.5–5.0 ppm for piperidinylmethyl groups). and provide detailed NMR assignments for analogous structures.
- IR Spectroscopy : Verify sulfonyl (S=O, ~1350 cm⁻¹) and benzimidazole (N-H, ~3400 cm⁻¹) groups ( ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns ( ).
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages ( ).
Advanced: How can conflicting yield data in multi-step syntheses be systematically addressed?
Methodological Answer:
Discrepancies often arise from solvent choice, catalyst efficiency, or intermediate stability. For example:
- Catalyst Optimization : reports 51–64% yields using Et3N in MeOH, whereas achieves higher yields (75–83%) with Pd2(dba)3/CyJohnPhos in dioxane.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitutions compared to THF ( ).
- Statistical Tools : Use Design of Experiments (DoE) to screen variables (temperature, stoichiometry) and identify optimal conditions.
Advanced: What computational methods are suitable for predicting binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzyme active sites. references docking poses (e.g., compound 9c binding to α-glucosidase) using PyMOL for visualization.
- MD Simulations : Assess stability of ligand-receptor complexes over time (GROMACS/AMBER).
- QSAR Models : Correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity using descriptors like logP or topological polar surface area ( ).
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar derivatives ( ).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals ( ).
- HPLC : Resolve closely related impurities (e.g., regioisomers) using C18 columns and acetonitrile/water mobile phases ( ).
Advanced: How can structure-activity relationships (SAR) guide the optimization of antifungal activity in this compound?
Methodological Answer:
- Key Modifications :
- Assay Design : Use microbroth dilution (CLSI M38) to determine MIC values against Candida spp. and Aspergillus spp. ( ).
Basic: What safety precautions are critical when handling intermediates with sulfonyl or thiophene groups?
Methodological Answer:
- Toxicity : Sulfonyl derivatives may cause dermal/ocular irritation (Category 4 hazards per ).
- Reactivity : Thiophene-containing intermediates are prone to oxidation; store under inert gas (N2/Ar).
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during scale-up ( ).
Advanced: How can reaction byproducts (e.g., regioisomers) be minimized during alkylation of the piperidine ring?
Methodological Answer:
- Steric Control : Bulky bases (e.g., KOtBu) favor N-alkylation over O-alkylation ( ).
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected piperidine in ).
- Kinetic Monitoring : Use TLC or in situ IR to terminate reactions at <10% byproduct formation.
Basic: What are the standard protocols for elemental analysis validation?
Methodological Answer:
- Combustion Analysis : Use a CHNS analyzer with acetanilide as a calibration standard. reports <0.4% deviation between experimental and theoretical values.
- Halogen Detection : Schöninger flask combustion followed by ion chromatography for fluorine/sulfur ( ).
Advanced: How can the compound’s metabolic stability be assessed in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
